molecular formula C21H17N3O2 B15248580 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione CAS No. 669698-89-9

1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione

Cat. No.: B15248580
CAS No.: 669698-89-9
M. Wt: 343.4 g/mol
InChI Key: QTOUNTFWQDZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can be further utilized in dye synthesis and medicinal chemistry .

Scientific Research Applications

1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also targets specific enzymes involved in oxidative stress pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)-anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione stands out due to its unique combination of amino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

669698-89-9

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-amino-4-[(4-methylphenyl)diazenyl]anthracene-9,10-diol

InChI

InChI=1S/C21H17N3O2/c1-12-6-8-13(9-7-12)23-24-17-11-10-16(22)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11,25-26H,22H2,1H3

InChI Key

QTOUNTFWQDZYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.